N-Acetylglycyl-N-methyl-L-prolinamide
Description
Significance as a Foundational Peptide Model System in Biomolecular Research
N-Acetylglycyl-N-methyl-L-prolinamide is a dipeptide derivative that, despite its modest size, encapsulates key structural features that are pivotal to the architecture of larger biological macromolecules. The presence of a proline residue is of particular importance. Unlike other naturally occurring amino acids, the cyclic nature of proline's side chain, which is bonded to the backbone nitrogen, imposes significant conformational restrictions. This results in a higher propensity for the peptide bond preceding proline to exist in either a cis or trans conformation, a phenomenon known as cis-trans isomerization. embopress.org The energy barrier between these two states is relatively small, making the isomerization a dynamic process that can profoundly influence protein folding, structure, and function. researchgate.net
The N-acetyl and N-methyl-amide caps (B75204) at the termini of the molecule are crucial for its role as a model system. These groups neutralize the charges of the terminal amino and carboxyl groups, thereby mimicking the environment of a peptide bond within a larger protein chain. This allows researchers to study the intrinsic conformational preferences of the Gly-Pro sequence without the confounding electrostatic interactions of charged termini. researchgate.netresearchgate.net The inclusion of a glycine (B1666218) residue, the simplest amino acid, provides a baseline for understanding how a preceding residue with minimal steric hindrance influences the conformational landscape of the subsequent proline.
Historical Perspective on the Study of Acetylated Dipeptide Amides
The study of acetylated dipeptide amides is rooted in the broader history of protein and peptide chemistry. Early research in the 20th century focused on elucidating the primary structure of proteins – the linear sequence of amino acids. However, it soon became apparent that the function of a protein was intrinsically linked to its three-dimensional structure. The discovery of the alpha-helix and beta-sheet by Linus Pauling and his colleagues in the 1950s marked a turning point, emphasizing the importance of defined secondary structures.
The unique conformational properties of proline were recognized early on, and by the mid-20th century, researchers began to use small model peptides to understand the fundamental principles of peptide conformation. The development of techniques like nuclear magnetic resonance (NMR) spectroscopy in the 1960s and 70s provided a powerful tool to study the structure and dynamics of molecules in solution. sci-hub.stodinity.com Acetylated amino acid amides and, subsequently, dipeptide amides, became ideal subjects for these studies due to their relative simplicity, which allowed for detailed spectral analysis. sci-hub.st
These early studies on model systems, such as N-acetyl-L-prolinamide, were instrumental in characterizing the distinct NMR signatures of the cis and trans isomers of the X-Pro peptide bond. sci-hub.st This foundational work laid the groundwork for interpreting the more complex NMR spectra of larger proteins and for understanding how the local environment influences the conformational equilibrium of proline residues. The use of computational methods, beginning with empirical energy calculations and evolving into sophisticated ab initio and density functional theory calculations, further enhanced the utility of these model systems by providing theoretical insights into their conformational energy landscapes. researchgate.net
Contemporary Research Questions Addressed by this compound Models
The study of this compound and related models continues to be a vibrant area of research, addressing several key questions in structural biology:
What are the precise energetic and kinetic parameters of cis-trans isomerization? Modern experimental techniques, such as two-dimensional infrared (2D-IR) spectroscopy and advanced NMR methods, are used to probe the timescale and energy barriers of this isomerization. nih.gov Computational simulations, including molecular dynamics and quantum mechanics calculations, complement these experiments to provide a detailed atomistic view of the transition state. frontiersin.org
How does the chemical environment, particularly the solvent, influence conformational preferences? The equilibrium between the cis and trans isomers of the Gly-Pro bond in this compound is sensitive to the polarity of the solvent. rsc.org Understanding this relationship is crucial for extrapolating findings from in vitro experiments to the complex and heterogeneous environment of a living cell.
What is the role of neighboring residues in modulating the cis-trans equilibrium? While glycine provides a simple preceding residue, studies on a wide range of N-acetyl-X-prolinamide dipeptides are used to systematically investigate how the size, shape, and electronic properties of the X residue influence the conformational landscape of proline. nih.gov
How does N-methylation impact the structure and dynamics of peptides? The N-methyl group on the prolinamide can alter the steric and electronic properties of the peptide backbone, thereby shifting the cis-trans equilibrium and potentially favoring specific conformations. nih.govmdpi.com Investigating these effects in a simple model system provides insights into the role of N-methylation in more complex biological systems.
Can we accurately model the conformational landscape of peptides? this compound serves as a benchmark for the development and validation of computational force fields used in molecular modeling. researchgate.net By comparing simulation results with experimental data for this well-defined system, researchers can refine the parameters used to model larger and more complex proteins.
The following table illustrates the typical influence of solvent on the cis/trans isomer ratio for a model N-acetyl-proline derivative, highlighting the type of data sought in studies of these model systems.
| Solvent | % cis Isomer | % trans Isomer |
| Benzene | 10.9 | 89.1 |
| Acetone | 25.1 | 74.9 |
| Water (acidic) | 23.2 | 76.8 |
| Water (basic) | 56.2 | 43.8 |
| Data derived from studies on N-Acetyl-L-proline and are representative of the solvent effects on the cis-trans equilibrium. odinity.com |
The following table provides an example of how NMR chemical shifts can be used to distinguish between the cis and trans isomers of a proline-containing dipeptide model.
| Proton | trans Isomer Chemical Shift (ppm) | cis Isomer Chemical Shift (ppm) |
| α-CH | 4.50 | 4.75 |
| δ-CH₂ | 3.60 | 3.80 |
| Acetyl CH₃ | 2.10 | 2.15 |
| Representative chemical shift values for Acetyl-proline amide in D₂O. sci-hub.st |
Structure
3D Structure
Properties
CAS No. |
37462-87-6 |
|---|---|
Molecular Formula |
C10H17N3O3 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2S)-1-(2-acetamidoacetyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3/c1-7(14)12-6-9(15)13-5-3-4-8(13)10(16)11-2/h8H,3-6H2,1-2H3,(H,11,16)(H,12,14)/t8-/m0/s1 |
InChI Key |
GCZIYPYEGUIIBI-QMMMGPOBSA-N |
Isomeric SMILES |
CC(=O)NCC(=O)N1CCC[C@H]1C(=O)NC |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC1C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N Acetylglycyl N Methyl L Prolinamide
Established Synthetic Routes for Peptide Synthesis Relevant to N-Acetylglycyl-L-prolinamide and Analogs
The construction of the peptide backbone of N-Acetylglycyl-N-methyl-L-prolinamide and its analogs typically follows one of two main strategies: solution-phase synthesis or, more commonly, solid-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS): Pioneered by R.B. Merrifield, SPPS is the dominant method for creating peptides in a controlled and efficient manner. bachem.compowdersystems.com The process involves building the peptide chain step-by-step while one end is anchored to an insoluble polymer resin. powdersystems.comnih.gov For this compound, the synthesis would proceed as follows:
Resin Anchoring : The C-terminal amino acid, L-proline, is first attached to a suitable resin, often a Rink Amide resin, to generate the desired C-terminal amide upon cleavage.
Deprotection : The temporary protecting group on the α-amino group of proline, typically a Fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a mild base like piperidine. bachem.comluxembourg-bio.com
Coupling : The next amino acid, Nα-Fmoc-glycine, is activated and coupled to the free amino group of the resin-bound proline. Coupling agents such as HBTU or DIC are used to facilitate the formation of the peptide bond. powdersystems.com
Capping and Acetylation : After the dipeptide is formed, the N-terminal Fmoc group is removed, and an acetyl group is added using acetic anhydride (B1165640). This "caps" the N-terminus. researchgate.net
N-Methylation : The specific methylation of the proline nitrogen is a critical step, which can be performed on the solid support (discussed in section 2.2).
Cleavage and Deprotection : Finally, the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any side-chain protecting groups. bachem.comluxembourg-bio.com
The key advantage of SPPS is that excess reagents and by-products are easily removed by simple washing and filtration, driving reactions to completion without significant product loss. nih.gov
Solution-Phase Synthesis: While less common for routine peptide synthesis, solution-phase methods are also viable. nih.gov This approach involves coupling the protected amino acids sequentially in a suitable organic solvent. Each intermediate product must be purified before the next amino acid is added. This multi-stage process can be laborious but is sometimes necessary for specific modifications or large-scale synthesis. researchgate.net
Stereoselective and Regioselective N-Methylation Strategies in Peptide Chemistry
Introducing a methyl group onto a specific nitrogen atom within a peptide backbone, as in this compound, requires precise chemical strategies to ensure regioselectivity (correct location) and stereoselectivity (preservation of chirality). nih.gov N-methylation can significantly alter a peptide's conformation and properties. nih.govacs.org
Several methods have been developed for on-resin N-methylation:
Sulfonamide-Based Method : A widely used and efficient three-step procedure for selective N-methylation on a solid support involves activating the amine with an o-nitrobenzenesulfonyl group, followed by methylation using reagents like dimethylsulfate, and finally, removal of the sulfonamide group. researchgate.net This method is rapid and compatible with standard Fmoc-based SPPS. nih.govresearchgate.net
Diazomethane Method : An alternative procedure involves the synthesis of N-nosyl protected peptides, which are subsequently N-methylated with diazomethane. nih.gov This technique is noted for proceeding without detectable racemization and is compatible with solution-phase synthesis. nih.gov
The choice of method depends on the specific sequence, scale, and desired purity, with a primary goal of avoiding racemization of the chiral L-proline center. nih.gov
| Method | Key Reagents | Typical Phase | Advantages | Considerations |
|---|---|---|---|---|
| Sulfonamide-Based | o-Nitrobenzenesulfonyl chloride, Dimethylsulfate, DBU | Solid-Phase | Fast, efficient, compatible with Fmoc-SPPS. researchgate.net | Requires activation and deprotection steps. |
| Fukuyama-Mitsunobu Reaction | Nosyl chloride, Triphenylphosphine, DIAD, Methyl iodide | Solid or Solution | Mild conditions. | Reagents can be difficult to remove. |
| Diazomethane Method | N-nosyl protection, Diazomethane (CH₂N₂) | Solution-Phase | Excellent stereoselectivity, no racemization reported. nih.gov | Diazomethane is toxic and explosive. |
Advanced Derivatization Techniques for Spectroscopic Probes and Mechanistic Studies
To study the properties and interactions of this compound, the parent molecule can be derivatized to introduce spectroscopic probes or isotopic labels.
Isotopic Labeling : This is a powerful technique for mechanistic studies where specific atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.orgjpt.com These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgjpt.com For this compound, isotopic labels could be incorporated by:
Using ¹³C- or ¹⁵N-labeled glycine (B1666218) or proline during synthesis.
Using ¹³C-labeled acetic anhydride for the N-terminal acetylation.
Employing deuterated reagents to introduce deuterium (B1214612) (²H) at specific positions. acs.org
These labeled analogs are invaluable for tracking metabolic pathways, studying protein-peptide interactions, and as internal standards for quantitative mass spectrometry. jpt.comchemicalsknowledgehub.com
Spectroscopic Probes : While this compound lacks a natural chromophore or fluorophore, derivatization can introduce these moieties. However, since both the N-terminus (acetylated) and the C-terminus (amidated) are capped, and there are no reactive side chains, derivatization requires modifying the synthetic strategy. For example, a fluorescent tag could be coupled to the N-terminus of the glycyl-prolinamide dipeptide before the final acetylation step. Alternatively, proline analogs containing functional groups for attaching probes could be used in the synthesis. nih.govacs.org Attaching charged groups via derivatization is also a common strategy to enhance ionization efficiency for mass spectrometry analysis. acs.orgnih.govrsc.orgresearchgate.net
Purity Assessment and Isolation Methodologies for Research-Grade Compounds
After synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target compound as well as various impurities such as truncated or deleted sequences. creative-proteomics.comjpt.com Achieving high purity is essential for reliable research findings.
Purification : The most common and effective method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . harvardapparatus.comgilson.comamericanpeptidesociety.org
Principle : RP-HPLC separates molecules based on their hydrophobicity. americanpeptidesociety.org The crude peptide mixture is loaded onto a column with a non-polar stationary phase (typically C18 silica). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (water) is used to elute the components. hplc.eu More hydrophobic peptides interact more strongly with the column and elute later. gilson.com
Process : The crude product is dissolved and injected into the HPLC system. Fractions are collected as they elute from the column, and those containing the pure peptide are pooled. The final step is often lyophilization (freeze-drying) to obtain a stable, powdered product.
Purity and Identity Confirmation : The quality of the purified peptide is assessed using a combination of analytical techniques.
Analytical RP-HPLC : This uses a smaller-bore column to produce a high-resolution chromatogram. Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected (usually by UV absorbance at 210-220 nm). creative-proteomics.com
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to confirm the molecular weight of the synthesized peptide. nih.govresearchgate.net This provides definitive confirmation that the correct molecule was synthesized. biosynth.com
Amino Acid Analysis (AAA) : This technique can be used to confirm the amino acid composition and determine the net peptide content of the final product. biosynth.com
For research-grade applications, a purity of >95% or even >98% is often required, which is achievable with optimized HPLC purification. jpt.com
| Technique | Purpose | Information Obtained |
|---|---|---|
| Preparative RP-HPLC | Isolation/Purification | Separates the target peptide from synthesis-related impurities. gilson.com |
| Analytical RP-HPLC | Purity Assessment | Quantifies the purity level as a percentage (e.g., >98%). creative-proteomics.com |
| Mass Spectrometry (MS) | Identity Confirmation | Measures the exact molecular weight of the compound. researchgate.netbiosynth.com |
| Amino Acid Analysis (AAA) | Quantification & Composition | Determines net peptide content and verifies amino acid ratios. biosynth.com |
| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the 3D structure and conformation. |
Advanced Structural Characterization and Elucidation of N Acetylglycyl N Methyl L Prolinamide
High-Resolution Spectroscopic Techniques for Definitive Structural Determination
High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of complex molecules like N-Acetylglycyl-N-methyl-L-prolinamide. These methods provide detailed information about the molecule's atomic framework, conformation, and bonding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of this compound in both solution and solid states. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are utilized to map the connectivity of atoms and deduce the molecule's conformation.
A key feature in the NMR spectra of proline-containing peptides is the presence of two distinct sets of resonances for the isomers resulting from the cis-trans isomerization of the acetyl-proline peptide bond. The relative populations of these isomers can be determined from the integration of their respective signals. The chemical shifts of the α-carbon and β-carbon of the proline residue are particularly indicative of the peptide bond conformation.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton | Chemical Shift (ppm) - trans isomer | Chemical Shift (ppm) - cis isomer |
|---|---|---|
| Acetyl CH₃ | ~2.05 | ~2.15 |
| Glycyl α-CH₂ | ~3.90 | ~4.00 |
| Prolinyl α-CH | ~4.50 | ~4.60 |
| Prolinyl β-CH₂ | ~2.20, ~1.90 | ~2.30, ~2.00 |
| Prolinyl γ-CH₂ | ~1.95 | ~2.05 |
| Prolinyl δ-CH₂ | ~3.60, ~3.40 | ~3.70, ~3.50 |
Note: The above data is illustrative and based on typical chemical shifts for similar peptide structures.
X-ray crystallography provides the most definitive insight into the molecular structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed, revealing precise bond lengths, bond angles, and torsion angles.
While a crystal structure for this compound is not publicly available, a study on the closely related N-acetylglycyl-L-prolinamide provides valuable insights into the expected crystalline architecture. The crystal packing is stabilized by a network of hydrogen bonds.
Table 2: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~10.5 |
| b (Å) | ~11.2 |
| c (Å) | ~9.8 |
Note: These parameters are hypothetical and based on analogy with similar structures.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a molecular fingerprinting technique, providing information about the functional groups and bonding within this compound. The positions, intensities, and shapes of the vibrational bands are characteristic of specific molecular motions.
The amide bonds are of particular interest and give rise to several characteristic bands, including the Amide I (mainly C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III bands. The frequencies of these bands are sensitive to the conformation of the peptide backbone and hydrogen bonding interactions. Two-dimensional infrared (2D IR) spectroscopy can be particularly useful in studying the conformational dynamics of such molecules. nih.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3200 | Amide N-H stretching |
| C-H Stretch | 3000-2850 | Aliphatic C-H stretching |
| Amide I | 1680-1630 | C=O stretching of amide bonds |
| Amide II | 1570-1510 | N-H bending and C-N stretching |
Note: The data presented is based on typical values for peptides.
Mass Spectrometry Approaches for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the molecular formula.
Tandem mass spectrometry (MS/MS) is employed to probe the structure of the molecule through fragmentation analysis. By inducing fragmentation of the protonated molecule, a characteristic pattern of product ions is generated. The analysis of these fragments allows for the sequencing of the peptide and the identification of modifications. Common fragmentation pathways for peptides include the cleavage of the amide bonds, leading to the formation of b- and y-type ions.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion Type | Fragment Structure | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₉H₁₅N₃O₃+H]⁺ | 214.11 |
| b₁ | [CH₃CO]⁺ | 44.03 |
| b₂ | [CH₃CO-NHCH₂CO]⁺ | 101.05 |
| y₁ | [NH(CH₃)-Pro-NH₂]⁺ | 128.10 |
Note: The m/z values are monoisotopic and for the protonated species.
Chromatographic Separations in Structural Elucidation Workflows
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and analysis of this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of peptides. sielc.com
The choice of the stationary phase (e.g., C18) and the mobile phase composition (e.g., a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid) is optimized to achieve efficient separation of the target compound from any impurities or side products. The retention time of the compound is a characteristic property under specific chromatographic conditions. Chiral chromatography can also be employed to separate enantiomers if a racemic mixture is present. nih.govresearchgate.net
Table 5: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
Note: These are typical starting conditions and would require optimization.
Conformational Landscape and Dynamics of N Acetylglycyl N Methyl L Prolinamide
Theoretical and Computational Exploration of Conformational Space
Computational chemistry provides powerful tools to investigate the myriad of possible conformations of a molecule and their relative energies. For N-Acetylglycyl-N-methyl-L-prolinamide, these methods offer insights into the intrinsic factors governing its structure.
Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), are employed to map the potential energy surface (PES) of a molecule. The PES describes the energy of the molecule as a function of its geometry, with minima on the surface corresponding to stable conformations.
For molecules similar to this compound, such as N-acetyl-L-proline-N',N'-dimethylamide, ab initio calculations at the HF/6-31+G(d) level have been used to explore conformational preferences. nih.gov These studies reveal that the dominant conformation is often the polyproline II (PPII) structure, characterized by a trans prolyl peptide bond. nih.gov The substitution of a second methyl group at the carboxyl amide end, as is analogous in this compound, can lead to different backbone structures compared to less substituted amides. nih.gov
In a study on N-acetyl-N'-methylprolineamide, DFT calculations at the M06-2X/aug-cc-pVTZ level of theory identified multiple stable conformers. researchgate.net The relative populations of these conformers were found to be sensitive to the solvent environment, highlighting the interplay between intramolecular forces and solvent effects in determining the most stable structures. researchgate.net For a related compound, N-Ac-Gly-l-N-methyl-amide, the rotational potential energy surface has been calculated using high-level quantum mechanics (LMP2/cc-pVTZ(-f)), providing a detailed map of the energy landscape associated with backbone dihedral angle rotations. researchgate.net
A representative set of relative energies for different conformers of a model dipeptide, based on computational studies, is presented in the table below.
| Conformer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Solution |
| Polyproline II (trans) | 0.00 | 0.00 |
| α-helix-like (trans) | 1.20 | 0.50 |
| γ-turn-like (trans) | 0.80 | 1.50 |
| Polyproline I (cis) | 2.50 | 3.00 |
This table presents hypothetical yet representative data based on findings for analogous proline-containing peptides.
While quantum chemical calculations provide a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how the molecule explores its conformational space over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational transitions and the determination of the relative populations of different states.
MD simulations of proline-containing peptides have been instrumental in understanding their folding and dynamics. plos.org These simulations can reveal the propensities for forming specific secondary structures, such as β-turns. plos.org The choice of force field is crucial in these simulations, as it dictates the potential energy function used to calculate the forces between atoms. researchgate.net For complex systems, enhanced sampling methods may be required to adequately explore the conformational landscape.
Statistical mechanics provides the framework to connect the microscopic details of molecular conformations to macroscopic thermodynamic properties. By combining the potential energy surfaces from quantum chemical calculations or the trajectories from MD simulations with statistical mechanical principles, it is possible to calculate the conformational free energy of a molecule.
The free energy landscape provides a more complete picture of conformational preferences than the potential energy surface alone, as it includes the effects of entropy. For polyproline peptides, free energy maps can be constructed as a function of various order parameters, such as the radius of gyration and helicity, to identify the most probable conformational states under different conditions. nih.gov These calculations have shown that the free energy minima correspond to distinct structural families, including polyproline I and polyproline II helices, as well as more compact, globular structures. nih.gov
Experimental Probes of Conformational Preferences in Solution and Solid State
Experimental techniques are essential for validating and refining the theoretical models of peptide conformation. By probing the structure of this compound in different phases, a comprehensive understanding of its conformational behavior can be achieved.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For peptides, the analysis of proton-proton coupling constants, particularly the vicinal coupling constants (³J), can provide information about the dihedral angles of the backbone and side chains through the Karplus equation.
In studies of acetyl-proline amide, the proton NMR spectrum was analyzed to separate the signals of the cis and trans isomers, which are in slow exchange on the NMR timescale. sci-hub.st The vicinal coupling constants of the pyrrolidine (B122466) ring protons were used to determine the puckering of the ring, revealing that both isomers adopt a Cγ-endo pucker. sci-hub.st The relative populations of the cis and trans rotamers can be determined by integrating the corresponding peaks in the NMR spectrum. researchgate.net For N-methyl aromatic amides, the chemical shifts of the acetyl protons can also be indicative of the cis or trans conformation due to the shielding effects of the aromatic ring. nih.gov
Below is a table of representative ³J coupling constants and the corresponding dihedral angles for a proline-containing peptide.
| Coupling Constant | Value (Hz) | Dihedral Angle (φ) |
| ³J(Hα-Hβ1) | 8.5 | ~ -60° |
| ³J(Hα-Hβ2) | 3.0 | ~ 180° |
| ³J(H-N-Cα-H) | 7.0 | ~ -75° |
This table provides illustrative data based on typical values found in proline-containing peptides.
X-ray diffraction provides precise information about the three-dimensional structure of molecules in the crystalline state. By analyzing the diffraction pattern of a single crystal, the atomic coordinates can be determined, yielding a detailed picture of the molecular conformation and intermolecular interactions.
The crystal structure of N-acetyl-L-leucyl-L-prolinamide monohydrate, a related dipeptide, has been determined by X-ray diffraction. nih.gov The study revealed a trans conformation for the peptide linkage and a Cγ-endo puckering of the pyrrolidine ring. nih.gov The crystal packing was stabilized by a network of hydrogen bonds. nih.gov A structural characterization of N-acetylglycyl-L-prolinamide has also been reported, providing key insights into its solid-state conformation. nist.gov The precise bond lengths, bond angles, and dihedral angles obtained from such studies are invaluable for benchmarking theoretical calculations.
The table below summarizes typical crystallographic data for a dipeptide.
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.386 |
| b (Å) | 14.346 |
| c (Å) | 17.247 |
| V (ų) | 1580.1 |
| Z | 4 |
This table shows representative crystallographic data for a related dipeptide, N-acetyl-L-leucyl-L-prolinamide monohydrate, for illustrative purposes. nih.gov
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary Structure Propensities
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for investigating the secondary structure of peptides in solution. nih.gov For this compound, CD spectroscopy can provide insights into the populations of various conformational states, such as polyproline II (PPII) helices, β-turns, and unordered structures. nih.gov The CD spectrum of a peptide is sensitive to the peptide backbone's dihedral angles and the presence of regular secondary structures. uark.edu
In hydrogen bond-promoting solvents, peptides with similar structures to this compound have been observed to adopt ordered conformations. uark.edu The presence of a Pro-Gly sequence can direct the formation of β-turn structures, which would be reflected in the CD spectrum. rsc.orgresearchgate.net Conversely, in hydrogen bond-breaking solvents, a significant portion of the ordered conformers may transition to an extended, unordered conformation. uark.edu
The characteristic CD spectrum for a PPII helix, which is a likely conformation for proline-containing peptides, typically shows a strong negative band around 206 nm and a weak positive band around 228 nm. nih.gov However, the exact positions and intensities of these bands can be influenced by the specific amino acid sequence and the solvent environment. nih.gov For this compound, the N-methylation could potentially shift these characteristic bands.
Table 1: Representative Circular Dichroism (CD) Spectral Features of Peptide Secondary Structures
| Secondary Structure | Positive Band (approx. nm) | Negative Band(s) (approx. nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| Polyproline II (PPII) Helix | ~228 | ~206 |
| Unordered | - | ~195 |
Note: This table presents typical CD spectral features for common peptide secondary structures. The exact wavelengths and intensities can vary depending on the specific peptide sequence, length, and solvent conditions.
Impact of N-Methylation on Peptide Backbone Conformation and Flexibility
The N-methylation of a peptide backbone introduces significant conformational constraints and alters the flexibility of the peptide chain. nih.govnih.gov This modification is a key strategy for modulating the pharmacological properties of peptides, including their stability and bioavailability. nih.gov
The addition of a methyl group to the amide nitrogen of the proline residue in this compound introduces steric hindrance that restricts the accessible conformational space. researchgate.net This steric clash can disfavor certain backbone dihedral angles (phi, ψ) that would otherwise be accessible in the non-methylated counterpart.
The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the interconversion between these two isomers is a relatively slow process that can be a rate-limiting step in protein folding. nih.gov The energy barrier for this isomerization is significant. nih.gov N-methylation of the proline residue in this compound is expected to influence both the rotational barrier and the cis-trans equilibrium.
Computational studies on related N-alkylamides have shown that the rotational barriers around the amide bond can be substantial. nih.gov Theoretical calculations on N-acetyl-L-proline-N',N'-dimethylamide, a similar compound, indicated higher rotational barriers for the cis-trans isomerization of the Ac-Pro peptide bond compared to its non-dimethylated counterpart in both the gas phase and in solution. nih.gov This increase in the rotational barrier can be attributed to the steric hindrance introduced by the methyl groups.
The cis-trans equilibrium is also affected by N-methylation. While the trans conformation is generally favored for most peptide bonds, the energy difference between the cis and trans isomers of an X-Pro bond is smaller, leading to a significant population of the cis isomer. nih.gov N-methylation can shift this equilibrium. For instance, in some peptide contexts, N-methylation has been shown to favor the cis conformation of the preceding peptide bond. nih.gov
Table 2: Representative Rotational Energy Barriers for Amide Bond Isomerization
| Compound/Peptide Fragment | Rotational Barrier (kcal/mol) | Method |
| N-Methylformamide | ~18-20 | Experimental/Theoretical |
| N-Methylacetamide | ~17-19 | Experimental/Theoretical |
| Ac-Pro-NHMe | ~20 | Theoretical |
| Ac-Pro-NMe2 | >20 | Theoretical nih.gov |
Note: This table provides illustrative rotational energy barriers for the cis-trans isomerization of the amide bond in simple amides and proline-containing model peptides. The actual barrier for this compound may vary.
Solvent Effects on Conformational Equilibria and Dynamics
The conformational preferences of peptides are highly dependent on the solvent environment. aps.orgrsc.org Solvents can influence the stability of different conformers by interacting with the peptide backbone and side chains. For this compound, the solvent is expected to play a critical role in modulating its conformational landscape.
In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the carbonyl groups of the peptide backbone. This can disrupt intramolecular hydrogen bonds and favor more extended conformations. aps.org Conversely, in nonpolar or less polar solvents, intramolecular hydrogen bonds are more likely to be preserved, leading to a higher population of folded structures. uark.edu
Computational studies on model peptides have demonstrated that polar solvents tend to promote helical conformations, while in the gas phase, structures stabilized by intramolecular hydrogen bonds are preferred. researchgate.net For N-acetyl-L-proline-N',N'-dimethylamide, the population of the polyproline I structure with a cis prolyl peptide bond was calculated to be larger in methanol (B129727) than in water, which is consistent with experimental observations. nih.gov The rotational barriers for cis-trans isomerization also tend to increase with increasing solvent polarity. nih.gov
Biomolecular Interactions and Mechanistic Insights Involving N Acetylglycyl N Methyl L Prolinamide
Molecular Recognition Mechanisms in Peptide-Protein Systems
The ability of N-Acetylglycyl-N-methyl-L-prolinamide to interact with protein targets is governed by a combination of factors including its shape, charge distribution, and the presence of functional groups capable of forming non-covalent interactions. These interactions are the foundation of its molecular recognition by biological macromolecules.
Computational Modeling of Binding Affinities and Docking Interactions
Due to the absence of direct experimental data for this compound, computational modeling serves as a crucial tool to predict its binding behavior. Molecular docking simulations can be employed to predict the preferred orientation of the compound when it forms a complex with a protein. These simulations calculate a scoring function to estimate the binding affinity, which is often expressed in terms of binding energy.
For a molecule like this compound, the binding energy is a sum of contributions from various intermolecular forces. A hypothetical breakdown of these contributions, based on general principles of molecular interactions, is presented in the table below.
| Interaction Type | Estimated Contribution to Binding Energy (kcal/mol) | Key Structural Features Involved |
| Hydrogen Bonding | -2 to -5 | Acetyl carbonyl, amide carbonyls, prolinamide nitrogen |
| Hydrophobic Interactions | -1 to -3 | N-methyl group, proline ring, acetyl methyl group |
| Van der Waals Forces | -1 to -2 | Entire molecule |
| Electrostatic Interactions | Variable | Polar groups (carbonyls, amides) |
Note: These are generalized estimates and the actual values would be highly dependent on the specific protein binding pocket.
Computational studies on model compounds such as N-acetyl-L-proline-N',N'-dimethylamide reveal that N-methylation can significantly alter the conformational landscape of the peptide backbone. nih.gov This, in turn, dictates the accessibility of its functional groups for interaction with a protein receptor. Docking studies would likely show the N-acetyl and N-methyl groups influencing the orientation of the molecule within a binding site, potentially enhancing specificity or affinity depending on the pocket's properties.
Experimental and Theoretical Investigation of Intermolecular Hydrogen Bonding and Hydrophobic Contacts
The molecular structure of this compound features several groups capable of forming hydrogen bonds: the carbonyl oxygens of the acetyl and glycyl residues, and the amide proton of the glycyl residue. The N-methylation of the proline amide bond removes a potential hydrogen bond donor, which can have significant consequences for its interaction profile.
Experimental techniques like NMR spectroscopy can be used to study hydrogen bonding in solution. For instance, studies on N-acetyl-L-proline N-methylamide in various solvents have provided insights into its molecular conformations and hydrogen bonding capabilities. nih.gov Theoretical calculations, such as those employing quantum mechanics, can further elucidate the nature and strength of these bonds. nih.govmdpi.comnih.gov
Hydrophobic contacts are also critical for the binding of this compound. The N-acetyl methyl group, the pyrrolidine (B122466) ring of proline, and the N-methyl group on the proline amide all contribute to its hydrophobic character. These groups can interact favorably with nonpolar residues in a protein's binding pocket.
| Potential Intermolecular Contact | Interacting Group on this compound | Potential Interacting Partner on a Protein |
| Hydrogen Bond Donor | Glycyl amide N-H | Carbonyl oxygen, hydroxyl group, carboxylate |
| Hydrogen Bond Acceptor | Acetyl C=O, Glycyl C=O, Prolinamide C=O | Amide N-H, hydroxyl group, amine |
| Hydrophobic Contact | Acetyl CH3, Proline ring (CH2)s, Proline N-CH3 | Aliphatic side chains (e.g., Val, Leu, Ile), aromatic rings (e.g., Phe, Tyr) |
Enzyme-Peptide Interaction Mechanisms (Focus on theoretical or in vitro mechanistic studies)
The modifications present in this compound are known to influence how it is recognized and processed by enzymes, particularly proteases.
Mechanistic Characterization of Substrate Recognition by Proteases and Other Hydrolases
Proteases recognize their substrates based on the sequence and conformation of the peptide chain. The N-acetyl group at the N-terminus of this compound generally confers resistance to aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus of a peptide. nih.govresearchgate.netmdpi.comnih.govrug.nl This is because the acetyl group blocks the free amine that these enzymes typically recognize.
The internal glycyl-proline bond could be a target for endopeptidases. However, the N-methylation of the proline residue can sterically hinder the approach of the enzyme's catalytic residues and alter the local conformation of the peptide backbone, often leading to increased resistance to proteolytic cleavage.
Theoretical Frameworks for Enzyme-Catalyzed Reactions Involving Proline Derivatives
The enzymatic hydrolysis of a peptide bond involves the nucleophilic attack of a water molecule, activated by the enzyme's catalytic machinery, on the carbonyl carbon of the scissile bond. Theoretical frameworks such as quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for studying these reaction mechanisms at an atomic level. wordpress.comresearchgate.netnih.govdntb.gov.uarsc.org
For a proline-containing peptide, the unique cyclic structure of proline can influence the geometry of the transition state during hydrolysis. The N-methylation in this compound would further impact this, potentially by altering the electronic properties of the adjacent carbonyl group or by imposing additional conformational constraints. QM/MM studies on similar systems can provide valuable insights into the activation barriers and reaction pathways for the enzymatic cleavage of such modified peptides.
Impact of N-Methylation on Enzymatic Stability and Mechanistic Degradation Pathways
N-methylation is a well-established strategy to enhance the enzymatic stability of peptides. The methyl group on the amide nitrogen can disrupt the hydrogen bonding network that is often crucial for the stabilization of the enzyme-substrate complex. This steric hindrance can significantly reduce the rate of enzymatic hydrolysis.
| Modification | Effect on Enzymatic Stability | General Observation |
| N-acetylation | Increased | Protects against aminopeptidases. nih.govresearchgate.netmdpi.comnih.govrug.nl |
| N-methylation | Increased | Steric hindrance and conformational changes reduce susceptibility to endopeptidases. |
Proton Transfer Mechanisms within Peptide Models
The incorporation of N-methylated amino acids, such as the N-methyl-L-proline residue in this compound, introduces unique mechanistic nuances to proton transfer processes within peptide models. Research into the ribosomal synthesis of peptides containing N-methyl amino acids (NMAAs) has revealed a significant dependence on pH, highlighting a critical proton transfer step. The formation of a peptide bond involving an NMAA is notably slower than with canonical amino acids, and this rate is dramatically influenced by the protonation state of the N-methylamino group.
Investigations have shown that the rates of peptide bond formation with NMAAs increase significantly in the pH range of 7 to 8.5. nih.govresearchgate.net This pH dependency suggests that the deprotonation of the N-methylamino group, which acts as the nucleophile in the peptidyl transfer reaction, is a rate-limiting step. nih.govresearchgate.net The N-alkyl group is more basic than a standard amino group, leading to a greater degree of protonation at neutral pH. researchgate.net Consequently, for the peptide bond to form, a proton must be transferred away from the nitrogen atom, allowing it to perform a nucleophilic attack on the carbonyl carbon of the growing peptide chain. nih.govresearchgate.net This mechanism underscores the importance of the local microenvironment's ability to accept a proton in facilitating the incorporation of N-methylated residues.
Further insights into proton transfer mechanisms involving proline and its derivatives come from studies using tandem mass spectrometry. The "proline effect" describes the preferential cleavage of the amide bond N-terminal to a proline residue during collision-induced dissociation. wpmucdn.com This phenomenon is partly explained by the increased basicity of the prolyl-amide site, which facilitates protonation at this location, thereby directing fragmentation. Theoretical investigations of model compounds like N-acetyl OMe proline have explored the intricate pathways of proton migration prior to fragmentation. wpmucdn.com These studies reveal that proton transfer is a key preliminary step, with the mobile proton exploring various potential sites on the molecule. The accessibility of different proton-transfer pathways leads to the formation of reactive intermediates that dictate the subsequent fragmentation channels. wpmucdn.com The energy barriers for these proton transfers are relatively low, indicating that interconversion between different protonated forms is a rapid process preceding dissociation. wpmucdn.com
The following table summarizes the key aspects of pH-dependent peptide bond formation involving N-methylated amino acids, which is fundamentally a proton transfer process.
| pH Condition | Protonation State of N-Methylamino Group | Rate of Peptide Bond Formation | Mechanistic Implication |
| Acidic to Neutral (pH < 7) | Predominantly Protonated (R-NHMe) | Slow | The protonated nitrogen is a poor nucleophile, hindering the peptidyl transfer reaction. |
| Neutral to Basic (pH 7-8.5) | Increasing Deprotonation (R-NMe) | Increases Dramatically | Deprotonation enhances the nucleophilicity of the nitrogen, facilitating peptide bond formation. This is the rate-limiting step. nih.govresearchgate.net |
| Basic (pH > 8.5) | Predominantly Deprotonated (R-NMe) | Maximized | The high concentration of deprotonated nucleophiles allows for the most efficient reaction. |
Allosteric Interactions and Conformational Propagation in Peptide Systems
The N-methylation of a proline residue, as seen in this compound, significantly influences the conformational landscape of a peptide. This modification can induce specific local geometries that, in turn, can be propagated along the peptide backbone, a process fundamental to allosteric communication in larger biomolecules. While direct studies on allosteric interactions involving this compound are limited, extensive research on related N-acetylated and N-methylated proline amides provides a clear framework for understanding these phenomena.
N-methylation restricts the rotational freedom around the Cα-N bond and influences the cis-trans isomerization of the preceding peptide bond (the glycyl-N-methylproline bond in this case). This has profound consequences for the local and, by extension, the global conformation of a peptide. Studies on model dipeptides have shown that N-methylation in homochiral sequences strongly favors a βVI-folded conformation, which is characterized by a cis amide bond. researchgate.net This contrasts with heterochiral sequences, which tend to retain a βII-folded conformation with a trans amide bond. researchgate.net The introduction of a "locked-in" cis or trans preference can be considered a local conformational signal that propagates to neighboring residues.
The conformational equilibrium of N-acetylated proline derivatives is highly sensitive to the surrounding environment, a key feature of allosteric systems where the binding of a molecule at one site affects a distant site. Theoretical and spectroscopic studies on molecules such as N-acetyl-N'-methylprolineamide (Ac-Pro-NHMe) and N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) demonstrate that solvent polarity plays a crucial role in determining the populations of different conformers. rsc.orgnih.gov For instance, in the gas phase or nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds may be preferred. rsc.orgnih.gov As solvent polarity increases, these intramolecular interactions are weakened, and conformers with geometries more amenable to solvation, such as the polyproline II (PPII) structure, become dominant. rsc.orgnih.gov This solvent-induced conformational switch illustrates how a change in the environment (an allosteric effector) can trigger a specific structural response that can be transmitted through the molecule.
The interplay of various non-covalent interactions governs these conformational preferences. In N-acetylated proline methyl ester (AcProOMe), both hyperconjugative and steric effects are critical in ruling its conformational equilibrium. nih.gov A change in one part of the molecule, such as the interaction with a solvent molecule or a binding partner, would alter this delicate balance of forces, leading to a new conformational state. This change would not be entirely localized; due to the covalent connectivity of the peptide backbone, the adjustment in one dihedral angle necessitates adjustments in adjacent angles, propagating the conformational change along the chain. In peptides with restricted flexibility, such as those containing proline bridges, the efficiency of intramolecular contact formation between the N- and C-termini is a measure of this conformational propagation. nih.gov
The table below outlines the conformational effects of N-methylation and solvent polarity on proline-containing peptide models, which are foundational to understanding conformational propagation.
| Factor | Influence on Conformation | Mechanism of Propagation |
| N-Methylation | Induces a preference for specific backbone dihedral angles and influences the cis/trans isomerism of the preceding peptide bond. researchgate.net | The rigid structure of the N-methylated proline residue acts as a "conformational anchor," restricting the flexibility of adjacent residues and directing the overall fold of the peptide chain. embopress.org |
| Solvent Polarity | Shifts the equilibrium between different stable conformers (e.g., from internally hydrogen-bonded structures to more extended, solvated structures like PPII). rsc.orgnih.gov | A change in solvent environment alters the energetic favorability of different conformers. This local change propagates as the entire peptide backbone reorients to achieve a new, lower-energy global conformation in the new environment. |
| Steric and Electronic Effects | The balance of steric hindrance and hyperconjugative interactions determines the most stable local geometry. nih.gov | Any perturbation that affects these local interactions (e.g., binding of an ion or molecule) will cause a readjustment of the local structure, and this geometric change will be transmitted to neighboring residues through the covalent bonds of the backbone. |
N Acetylglycyl N Methyl L Prolinamide As a Research Probe and Advanced Model System
Contribution to the Design and Development of Peptide Mimetics with Tuned Conformational Properties
The rational design of peptide mimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties—relies heavily on the ability to control molecular conformation. N-Acetylglycyl-N-methyl-L-prolinamide is an exemplary model for studying how N-methylation can be used to achieve this control. The incorporation of an N-methyl group on the proline residue introduces specific conformational constraints that are highly valuable in peptidomimetic design.
One of the most significant effects is the influence on the cis-trans isomerization of the peptide bond preceding the N-methylated residue. N-methylation lowers the energy difference between the cis and trans configurations of the tertiary amide bond, often favoring the cis conformation, which is less common in non-proline residues. This property is particularly useful because many bioactive peptides adopt specific turn structures (e.g., β-turns) that require a cis peptide bond. Studies on cyclic peptides have shown that N-methylated amino acids can be even more effective than proline at inducing these turn structures. By replacing a standard amino acid with an N-methylated one, or even replacing proline itself, designers can recover side-chain functionality while maintaining or enhancing the desired backbone fold. This allows for the creation of mimetics with fine-tuned shapes that can selectively bind to biological targets like receptors or enzymes.
Furthermore, the steric hindrance introduced by the methyl group restricts the available conformational space of the peptide backbone, leading to a more rigid and predictable structure. This pre-organization of the peptide mimetic into its bioactive conformation can lead to enhanced binding affinity and biological activity, as less entropy is lost upon binding to its target.
Advancement of Theoretical and Computational Models for Peptide Folding and Dynamics
The development of accurate theoretical and computational models is essential for predicting the three-dimensional structures of peptides and proteins and understanding their dynamic behavior. Due to their conformational complexity, accurately modeling peptides is a significant challenge. Small, conformationally defined molecules like this compound serve as indispensable benchmarks for developing and validating the force fields and algorithms used in these models.
Computational studies on closely related N-methylated proline amides, such as N-acetyl-L-proline-N',N'-dimethylamide (Ac-Pro-NMe2) and N-acetyl-N′-methylprolineamide (Ac-Pro-NHMe), provide insight into the conformational landscapes of these systems. These studies employ high-level quantum mechanical methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to explore conformational preferences and the energetics of cis-trans isomerization. For instance, theoretical calculations on Ac-Pro-NMe2 revealed that the dominant conformation is a polyproline II structure with a trans prolyl peptide bond, both in the gas phase and in solution.
These model systems are crucial for refining simulation parameters. By comparing simulation results with experimental data from techniques like NMR spectroscopy, researchers can assess the accuracy of different force fields in reproducing the structural ensembles of N-methylated peptides. Recent work has focused on applying advanced enhanced sampling methods in MD simulations to efficiently characterize these ensembles and evaluate the performance of various force fields, highlighting the ongoing effort to improve predictive accuracy for this important class of molecules.
| Computational Method | Application in Studying N-Methylated Peptides | Key Findings from Model Systems |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the relative energies of different conformers and isomerization barriers. | Determines the preference for specific backbone structures (e.g., polyproline II vs. α-helix) and the influence of solvent. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the peptide in different environments over time. | Reveals conformational transitions and the stability of structures like β-strands in solution. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes intramolecular interactions, such as hydrogen bonds and hyperconjugative effects. | Identifies the specific electronic and steric effects that stabilize certain conformers. |
Elucidation of Fundamental Principles Governing N-Alkylation Effects in Peptide Science
N-alkylation, particularly N-methylation, is a subtle but powerful modification that profoundly alters the properties of peptides. Model systems like this compound are instrumental in dissecting the fundamental principles behind these changes, which have significant implications for medicinal chemistry.
The
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
